5-amino-N-(3-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-(3-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-amino-N-(3-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Copper(I) iodide, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
5-amino-N-(3-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceuticals: It is explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-amino-N-(3-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-amino-3-(4-fluorophenyl)-1H-pyrazole: This compound shares a similar fluorophenyl group but differs in its core structure.
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another similar compound with a fluorophenyl group, but with a different arrangement of rings
Uniqueness
5-amino-N-(3-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-amino-N-(3-fluorophenyl)-1-[2-(3-methylanilino)-2-oxoethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O2/c1-11-4-2-6-13(8-11)21-15(26)10-25-17(20)16(23-24-25)18(27)22-14-7-3-5-12(19)9-14/h2-9H,10,20H2,1H3,(H,21,26)(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRBOYNCMPFRNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.